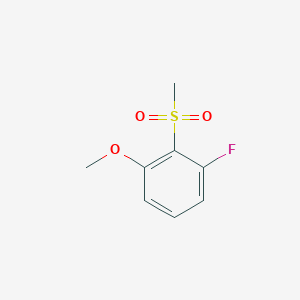

2-Fluoro-6-methoxyphenylmethylsulfone

Description

Structure

3D Structure

Properties

CAS No. |

1208075-04-0 |

|---|---|

Molecular Formula |

C8H9FO3S |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-fluoro-3-methoxy-2-methylsulfonylbenzene |

InChI |

InChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3 |

InChI Key |

STKSICUSUWAOEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)S(=O)(=O)C |

Origin of Product |

United States |

Synthesis of Key Intermediates:

The synthesis of the precursor, 2-fluoro-6-methoxyaniline (B1297489), is a critical initial step. One potential route, analogous to the preparation of similar anilines, involves the nitration of a substituted fluorophenol, followed by methylation and reduction of the nitro group. However, nitration reactions on an industrial scale can present significant thermal hazards and may lead to regioisomeric impurities that require extensive purification.

An alternative and potentially more scalable approach starts from a readily available precursor like 2,4-difluoro-1-nitrobenzene. A nucleophilic substitution reaction with sodium methoxide (B1231860) can selectively replace one of the fluorine atoms to yield 4-fluoro-2-methoxy-1-nitrobenzene. This intermediate can then be reduced to 4-fluoro-2-methoxyaniline. A patent for a similar process highlights the use of methanol (B129727) and subsequent catalytic hydrogenation. google.com

Another viable route for obtaining a key aniline (B41778) intermediate involves an Ullman-type coupling reaction. For instance, a multi-gram synthesis of 2-fluoro-4-methoxyaniline (B1334285) has been demonstrated starting from 2-fluoro-4-iodoaniline. orgsyn.org This method, while potentially offering better regioselectivity, would require careful consideration of catalyst cost and removal on an industrial scale.

Formation of the Thioether Linkage:

Once 2-fluoro-6-methoxyaniline (B1297489) is obtained, a common strategy to introduce the methylthio group is through a Sandmeyer-type reaction. This involves the diazotization of the aniline (B41778) followed by reaction with a sulfur-containing nucleophile. While the Sandmeyer reaction is a well-established industrial process, the handling of diazonium salts requires strict temperature control due to their potential instability and explosive nature. nih.gov

An alternative to the Sandmeyer reaction would be the conversion of the aniline to an aryl halide, followed by a nucleophilic substitution with sodium thiomethoxide. This approach may offer a safer profile for large-scale production.

Oxidation to the Sulfone:

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a chemical formula of C₈H₉FO₃S, the theoretical exact mass can be calculated with high precision. This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, a critical step in structural confirmation.

The ability of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FTICR) mass spectrometers, to achieve mass accuracy in the low parts-per-million (ppm) range provides a high degree of confidence in the assigned molecular formula. nih.gov

Table 1: Predicted High-Resolution Mass Data for this compound

| Molecular Formula | Ion Species | Calculated m/z (Da) |

|---|---|---|

| C₈H₉FO₃S | [M+H]⁺ | 205.0335 |

| C₈H₉FO₃S | [M+Na]⁺ | 227.0154 |

| C₈H₉FO₃S | [M+K]⁺ | 242.9893 |

Note: Data is calculated based on monoisotopic masses and represents theoretical values expected in an HRMS experiment.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like sulfones without causing significant fragmentation in the ion source. In a typical positive-ion mode ESI-MS experiment, this compound is expected to be readily protonated to form the pseudomolecular ion, [M+H]⁺. Depending on the solvent system and the presence of alkali metal salts, adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions are also commonly observed. nih.gov The detection of these ions in the initial mass spectrum confirms the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the [M+H]⁺ ion (m/z 205.0335) would be selected in the first mass analyzer and subjected to collision-induced dissociation (CID).

The fragmentation of aryl sulfones typically proceeds through the cleavage of the carbon-sulfur bonds. The expected fragmentation pathways would involve:

Loss of the methyl group: Cleavage of the S-CH₃ bond would result in the formation of a sulfonyl cation.

Loss of sulfur dioxide (SO₂): A common rearrangement pathway for sulfones can lead to the expulsion of SO₂.

Cleavage of the Aryl-Sulfur bond: This would lead to fragments corresponding to the substituted phenyl ring and the methylsulfonyl moiety.

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the connectivity of the fluoro, methoxy (B1213986), and methylsulfonyl groups to the phenyl ring.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 205.03 | [C₇H₆FO-SO₂H]⁺ | 125.04 | SO₂ + H₂O |

| 205.03 | [C₈H₉FO₃S - CH₃]⁺ | 190.01 | CH₃ |

| 205.03 | [CH₃SO₂]⁺ | 79.00 | C₇H₆FO |

| 205.03 | [C₇H₆FO]⁺ | 125.04 | CH₃SO₂H |

Note: This table presents plausible fragmentation pathways based on known chemical principles of aryl sulfones.

X-ray Crystallography for Solid-State Structural Analysis (Applicable to analogous compounds)

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on analogous aryl sulfones provide a robust model for its expected solid-state conformation. st-andrews.ac.uknih.gov X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

In analogous aryl alkyl sulfones, the geometry around the sulfur atom is consistently found to be tetrahedral. st-andrews.ac.uk The O-S-O bond angle typically varies from 116.7° to 120.6°, while the C-S-C bond angle is generally in the range of 101.1° to 106.8°. st-andrews.ac.uk The sulfur-carbon bond distance is slightly longer when the sulfur is bonded to an alkyl group compared to an aryl group. st-andrews.ac.uk The crystal packing of such compounds is often influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds, which involve the sulfonyl oxygens and aromatic or methyl hydrogens. st-andrews.ac.uk

Table 3: Typical Bond Parameters in Aryl Alkyl Sulfones from Analogous Structures

| Parameter | Typical Range | Reference |

|---|---|---|

| S=O Bond Length | 1.39 Å - 1.46 Å | st-andrews.ac.uk |

| S-C(aryl) Bond Length | 1.74 Å - 1.78 Å | st-andrews.ac.uk |

| S-C(alkyl) Bond Length | 1.76 Å - 1.79 Å | st-andrews.ac.uk |

| C-S-C Bond Angle | 101° - 107° | st-andrews.ac.uk |

| O-S-O Bond Angle | 117° - 121° | st-andrews.ac.uk |

Note: Data is compiled from published crystal structures of various sulfone compounds. st-andrews.ac.uk

Chiroptical Spectroscopy for Enantiomeric Purity (If applicable for chiral derivatives)

The parent compound, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it does not exhibit optical activity and cannot be analyzed by chiroptical techniques.

However, if a chiral center were to be introduced into the molecule, for instance through substitution on the methyl group or by derivatization to create a chiral axis, chiroptical spectroscopy would become an essential analytical tool. acs.org Techniques such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotation (OR) are based on the differential interaction of a chiral molecule with left and right circularly polarized light. acs.org These methods are highly sensitive to the three-dimensional structure of a molecule. For a chiral derivative of this compound, these techniques would be invaluable for:

Determining Enantiomeric Purity: Quantifying the excess of one enantiomer over the other in a mixture.

Assigning Absolute Configuration: By comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute (R/S) configuration of the stereocenter(s) can be determined. acs.org

Thus, while not applicable to the parent compound, chiroptical spectroscopy is a critical consideration for the analysis of any potential chiral analogues or derivatives.

Mechanistic Investigations and Reaction Pathways of 2 Fluoro 6 Methoxyphenylmethylsulfone

Reactivity of Sulfone Functional Group in Aromatic Systems

The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. wikipedia.orgwikipedia.org When attached to an aromatic ring, it significantly reduces the electron density of the ring system, making it susceptible to certain types of reactions while deactivating it towards others. nih.gov This electronic influence is central to the reactivity profile of 2-Fluoro-6-methoxyphenylmethylsulfone.

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups, such as the sulfonyl group, can render the aromatic ring electron-poor enough to be attacked by nucleophiles. masterorganicchemistry.comwikipedia.org This process is known as Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. openstax.org

For the SNAr mechanism to be effective, two conditions are generally required:

The aromatic ring must be activated by strong electron-withdrawing groups.

There must be a suitable leaving group (usually a halide) on the ring.

In this compound, the sulfonyl group acts as a powerful activating group. Furthermore, the fluorine atom can serve as an excellent leaving group in SNAr reactions. masterorganicchemistry.com The rate of nucleophilic attack is the rate-determining step, and the high electronegativity of fluorine helps to activate the ring towards this attack, compensating for the strength of the carbon-fluorine bond. masterorganicchemistry.comacgpubs.org Therefore, this compound is a prime candidate for undergoing SNAr reactions, where a nucleophile could displace the fluoride (B91410) ion. The reaction is further facilitated if the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. wikipedia.orgopenstax.org

Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects. libretexts.org

In this compound, both the fluoro and methoxy (B1213986) groups are ortho to the carbon atom bearing the methylsulfonyl group. Their opposing electronic influences create a nuanced reactivity profile. The strong -I effect of the fluorine and the powerful electron-withdrawing nature of the sulfone group make the ring highly electron-deficient, favoring nucleophilic attack. The +R effect of the methoxy group may slightly temper this reactivity.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring for SNAr |

|---|---|---|---|

| -SO₂CH₃ (Sulfone) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Activating |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Activating (and a good leaving group) |

| -OCH₃ (Methoxy) | Withdrawing (-I) | Strongly Donating (+R) | Deactivating |

Proton Acidity and Deprotonation Studies of the Methyl Sulfone

The protons on the carbon atom adjacent (alpha) to a sulfonyl group are significantly more acidic than typical alkane protons. libretexts.org The strong inductive effect of the sulfonyl group polarizes the C-H bond, and more importantly, the resulting carbanion formed upon deprotonation is stabilized. researchgate.netstackexchange.com This stabilization arises from the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone. stackexchange.com Thus, the methyl protons of this compound are expected to be readily removed by a suitable base.

The acidity of the alpha-protons in the methylsulfone group is further modulated by the electronic effects of the substituents on the attached aromatic ring. These effects can be quantitatively described using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of substituents. wikipedia.orgnih.gov The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, which would stabilize the conjugate base and increase acidity, while a negative value signifies an electron-donating group that would decrease acidity. utexas.edu

For this compound, the fluoro and methoxy groups are in positions ortho to the sulfone-bearing carbon. While the standard Hammett constants (σ_meta and σ_para) are not directly applicable to ortho positions due to complicating steric effects, they provide a good estimate of the electronic influence.

Fluoro Group: Has a positive σ constant, indicating it is electron-withdrawing and would tend to increase the acidity of the methyl protons. utexas.eduresearchgate.net

Methoxy Group: Has a positive σ_meta value but a negative σ_para value, reflecting its dual nature. utexas.edu Its electron-donating resonance effect would tend to decrease the acidity of the methyl protons by destabilizing the anionic conjugate base.

The net effect on the pKa of the methyl protons would depend on the balance of these competing electronic influences transmitted through the aromatic system.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| -F | +0.34 | +0.06 |

| -OCH₃ | +0.12 | -0.27 |

| -NO₂ | +0.71 | +0.78 |

| -CH₃ | -0.07 | -0.17 |

Data sourced from various physical organic chemistry compilations. utexas.edustenutz.eu

Derivatization Strategies for Structural Diversification

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

No data available.

Introduction of Orthogonal Functional Handles

No data available.

It is possible that research on this compound exists in proprietary industrial archives or has not yet been published. Researchers interested in this specific molecule may need to undertake novel synthesis and analysis to characterize its properties.

Compound Names Mentioned

Despite a comprehensive search for scientific literature, no specific computational chemistry studies focusing on This compound were found. The requested detailed analysis, including quantum chemical calculations, molecular dynamics simulations, QSPR modeling, and reaction mechanism studies for this particular compound, does not appear to be available in the public domain.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the foundational research data is absent. Scientific investigation into the computational and theoretical insights of this compound has not been published or is not readily accessible.

Computational Chemistry and Theoretical Insights into 2 Fluoro 6 Methoxyphenylmethylsulfone

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within a molecule is fundamental to understanding its chemical behavior, including its reactivity, intermolecular interactions, and physical properties. In computational chemistry, this distribution is analyzed through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. These analyses provide a quantitative picture of the electron density distribution across the molecule.

For 2-Fluoro-6-methoxyphenylmethylsulfone, the charge distribution is dictated by the interplay of the inductive and resonance effects of the fluoro, methoxy (B1213986), and methylsulfonyl substituents on the benzene (B151609) ring.

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative and withdraws electron density inductively (-I). Conversely, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, donating electron density (+R), which is a much stronger effect than its inductive withdrawal. This donation increases the electron density on the aromatic ring, especially at the ortho and para positions relative to the methoxy group.

Methylsulfonyl Group (-SO₂CH₃): The sulfone group is a strong electron-withdrawing group due to the high electronegativity of the two oxygen atoms and the formal positive charge on the sulfur atom. It withdraws electron density from the aromatic ring through both strong inductive (-I) and resonance (-R) effects. This significantly reduces the electron density on the aromatic ring, particularly at the ortho and para positions relative to the sulfone group.

The combination of these substituents on the benzene ring in this compound would result in a complex and non-uniform charge distribution. The powerful electron-withdrawing nature of the methylsulfonyl group would likely dominate, leading to a generally electron-deficient aromatic ring.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is mapped onto a surface of constant electron density, using a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an ESP map would be expected to show:

Highly Negative Potential: The most negative regions would be localized around the oxygen atoms of the methoxy and methylsulfonyl groups due to their high electronegativity and the presence of lone pairs. These areas would be the primary sites for interactions with electrophiles or hydrogen bond donors.

Moderately Negative Potential: A region of less intense negative potential might be associated with the fluorine atom.

Positive Potential: The areas of highest positive potential (most electron-deficient) would likely be found around the hydrogen atoms of the methyl groups and potentially on the aromatic ring, influenced by the strong withdrawing effect of the sulfone group.

Despite a comprehensive search for "this compound," no publicly available scientific literature or data could be retrieved that specifically details its role as a synthetic intermediate, its application in targeted delivery systems, or its incorporation into advanced molecular structures as outlined in the user's request. The search results yielded information on other fluorinated compounds, but none were directly relevant to the specified molecule.

Therefore, it is not possible to generate a scientifically accurate article based on the provided outline due to the absence of specific research findings on "this compound" in the public domain. Any attempt to create the requested content would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Further research in specialized chemical databases or future publications may be necessary to obtain the specific information required to address the advanced applications and research prospects of this particular compound.

Advanced Applications and Research Prospects of 2 Fluoro 6 Methoxyphenylmethylsulfone

Development of Specialized Analytical Reagents and Probes

The combination of a reactive site and a spectroscopic handle in 2-Fluoro-6-methoxyphenylmethylsulfone makes it a promising candidate for the development of specialized analytical reagents and probes. The strategic placement of its functional groups could enable highly sensitive and selective detection in complex matrices.

Chemical derivatization is a strategy employed in liquid chromatography-mass spectrometry (LC-MS/MS) to enhance the analytical performance for compounds that exhibit poor ionization efficiency or chromatographic retention. Derivatizing agents are designed to react with specific functional groups in an analyte, thereby improving its detectability.

The structure of this compound suggests its potential as a derivatization agent. While direct studies on this specific compound are not available, analogies can be drawn from other fluorinated reagents used in mass spectrometry. For instance, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS) has been successfully used to derivatize hydroxyl groups, significantly improving the sensitivity of detection for vitamin D metabolites in LC-MS/MS analysis. nih.govnih.gov

The sulfone group in this compound could potentially be activated to react with nucleophilic functional groups such as amines or hydroxyls on target analytes. The introduction of the fluorinated methoxyphenylmethylsulfone moiety would not only increase the molecular weight of the analyte, shifting its mass-to-charge ratio to a region of the spectrum with less background noise, but the fluorine and methoxy (B1213986) groups could also influence the chromatographic behavior and ionization efficiency of the derivative.

Table 1: Potential Contributions of Functional Groups in this compound to LC-MS/MS Derivatization

| Functional Group | Potential Role in Derivatization | Expected Analytical Enhancement |

| Methylsulfone | Potential reactive site for binding to analytes. | Covalent labeling of target molecules. |

| Fluorine | Can improve ionization efficiency and provides a unique mass signature. | Increased sensitivity and specificity in MS detection. |

| Methoxy Group | Can influence chromatographic retention and molecular polarity. | Improved separation from matrix components. |

| Phenyl Ring | Provides a stable backbone for the derivatizing agent. | Structural stability of the derivatized analyte. |

Further research would be necessary to explore the reactivity of the methylsulfone group and to develop optimized derivatization protocols for specific classes of analytes.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for studying molecular interactions and conformations, particularly in biological systems. nih.govresearchgate.netnih.gov The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio, is 100% naturally abundant, and its chemical shift is highly sensitive to the local electronic environment. researchgate.net Crucially, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra are free from background signals, allowing for the clear detection of fluorine-labeled molecules. researchgate.netnih.gov

The fluorine atom in this compound can serve as a sensitive spectroscopic probe. If this compound is used to label a biological molecule or if it interacts with a biological system, the ¹⁹F NMR signal of the fluorine atom would report on these events. For example, a change in the chemical shift of the fluorine atom could indicate the binding of the compound to a protein or a change in the polarity of its environment. This makes it a potential tool for:

Monitoring Protein-Ligand Interactions: By observing changes in the ¹⁹F NMR spectrum of this compound upon the addition of a protein, one could study binding events and even determine binding affinities.

Probing Enzyme Activity: If the compound is a substrate or inhibitor of an enzyme, changes in its ¹⁹F NMR spectrum could be used to monitor enzymatic activity.

In-cell NMR Studies: The ability to introduce an NMR-active nucleus with no biological background makes fluorinated compounds valuable for studies within living cells. frontiersin.org

The sensitivity of the ¹⁹F chemical shift to its environment is a key advantage. For instance, the incorporation of 2'-fluorinated nucleotides into RNA has been shown to be sensitive to conformational changes upon protein binding. frontiersin.org Similarly, the fluorine atom in this compound would be expected to exhibit changes in its NMR signal in response to molecular interactions.

Exploration in Material Science and Optoelectronic Applications (Based on analogies to terphenyls)

Terphenyls and their derivatives are a class of organic compounds that have been extensively studied for their applications in material science, particularly in the field of optoelectronics. semanticscholar.orgresearchgate.net Their rigid, conjugated structure often leads to interesting photophysical properties, such as high fluorescence quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. semanticscholar.org

While this compound is not a terphenyl, its substituted aromatic structure provides a basis for exploring its potential in material science. The electronic properties of the phenyl ring are modulated by the attached functional groups:

Methoxy Group (-OCH₃): An electron-donating group.

Fluoro Group (-F): An electron-withdrawing group.

Methylsulfone Group (-SO₂CH₃): A strong electron-withdrawing group.

The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many fluorescent molecules. This push-pull electronic structure can be engineered to tune the emission color and efficiency of organic luminophores.

Table 2: Comparison of Structural Features for Optoelectronic Applications

| Feature | Terphenyls | This compound (Hypothetical) |

| Core Structure | Three linked phenyl rings (conjugated system). | Single substituted phenyl ring. |

| Electronic Nature | Generally non-polar, can be substituted to tune properties. | Polar, with strong electron-donating and withdrawing groups. |

| Potential Application | Host materials in OLEDs, scintillators, laser dyes. | Potential as a fluorescent dopant or a building block for larger conjugated systems. |

The investigation of the photophysical properties of this compound, such as its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, would be the first step in evaluating its potential for optoelectronic applications. Its suitability as a building block for larger, more complex organic electronic materials could also be a fruitful area of research.

Future Research Directions and Unexplored Potentials

The potential applications of this compound discussed above are based on its structural features and analogies to other well-studied compounds. To realize this potential, a number of future research directions can be pursued:

Synthesis and Characterization: The first step would be the efficient synthesis and thorough characterization of this compound, including its spectroscopic and physicochemical properties.

Evaluation as a Derivatization Agent: Systematic studies should be conducted to assess its reactivity towards different functional groups and the performance of the resulting derivatives in LC-MS/MS analysis. This would involve testing with a range of model compounds and in complex biological matrices.

¹⁹F NMR Studies: The ¹⁹F NMR properties of the compound should be investigated in various solvent environments and in the presence of biomolecules to confirm its utility as a spectroscopic probe.

Photophysical Investigations: A detailed study of its absorption and emission properties is necessary to evaluate its potential in material science. This would include measuring its fluorescence quantum yield and assessing its stability under photo-irradiation.

Computational Modeling: Density functional theory (DFT) and other computational methods could be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule, guiding experimental efforts.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-6-methoxyphenylmethylsulfone, considering yield and purity?

- Methodological Answer : The synthesis typically begins with a fluorinated aromatic precursor, such as 2-fluorobenzenesulfonyl chloride, undergoing nucleophilic substitution. Key steps include:

- Sulfonylation : Reacting with methylating agents (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃) to introduce the methylsulfone group .

- Methoxy Group Introduction : Electrophilic substitution or coupling reactions (e.g., Ullmann coupling) for methoxy group placement at the 6-position.

- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity. Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts like des-fluoro impurities .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine ¹H/¹³C NMR and LC-MS/MS for unambiguous characterization:

- NMR :

- ¹H NMR : Fluorine-induced splitting patterns (e.g., doublets for aromatic protons adjacent to F) and methoxy singlet (~δ 3.8 ppm) confirm substitution positions .

- 19F NMR : A single peak near δ -110 ppm confirms the fluorine atom’s presence .

- LC-MS/MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns. Use C18 columns with methanol/water gradients for retention time consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., methyl iodide).

- Waste Management : Segregate halogenated waste in designated containers for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for sulfonylation steps to identify rate-limiting stages. Software like Gaussian or ORCA can predict regioselectivity in methoxy group introduction .

- Solvent Effects : Simulate polarity and steric effects using COSMO-RS to optimize solvent selection (e.g., DMF vs. THF) for improved yield .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare studies for variables like cell line viability (e.g., IC₅₀ in HeLa vs. HEK293) and compound purity (>90% by HPLC). Reproduce assays under controlled conditions (e.g., pH, serum concentration) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer :

- Scaffold Modifications : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogens) and assess impacts on target binding (e.g., kinase inhibition).

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, correlating with computational docking results (AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.